4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine 4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549015-34-9
VCID: VC11809044
InChI: InChI=1S/C18H21N7/c1-13-21-15(14-2-3-14)12-17(22-13)23-8-10-24(11-9-23)18-16-4-5-20-25(16)7-6-19-18/h4-7,12,14H,2-3,8-11H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol

4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine

CAS No.: 2549015-34-9

Cat. No.: VC11809044

Molecular Formula: C18H21N7

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

4-cyclopropyl-2-methyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine - 2549015-34-9

Specification

CAS No. 2549015-34-9
Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
IUPAC Name 4-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C18H21N7/c1-13-21-15(14-2-3-14)12-17(22-13)23-8-10-24(11-9-23)18-16-4-5-20-25(16)7-6-19-18/h4-7,12,14H,2-3,8-11H2,1H3
Standard InChI Key GSOGYXIEBAAGMT-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

  • A pyrimidine ring substituted at positions 2, 4, and 6 with methyl, cyclopropyl, and piperazine groups, respectively.

  • A piperazine linker at position 6, connecting the pyrimidine core to a pyrazolo[1,5-a]pyrazine moiety.

This arrangement creates a planar, conjugated system with multiple hydrogen-bond acceptors and hydrophobic regions, as evidenced by its SMILES notation: CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN4C3=CC=N4)C5CC5. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation, while the pyrazolo[1,5-a]pyrazine contributes to π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₇
Molecular Weight335.4 g/mol
IUPAC Name4-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Topological Polar Surface Area85.1 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit synthetic details for this compound remain proprietary, general strategies for analogous pyrimidine-piperazine hybrids involve:

  • Pyrimidine Core Formation: Condensation of thiourea derivatives with β-diketones or cyclocondensation of amidines with 1,3-dielectrophiles.

  • Cyclopropane Introduction: Transition-metal-catalyzed cross-coupling or Simmons–Smith cyclopropanation of allylic precursors.

  • Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) between chloropyrimidines and piperazine derivatives under basic conditions.

  • Pyrazolo[1,5-a]pyrazine Attachment: Buchwald–Hartwig amination or Ullmann coupling to link the piperazine nitrogen to the pyrazine ring .

Critical challenges include regioselectivity in pyrimidine substitution and minimizing racemization during piperazine functionalization. Purification typically employs silica gel chromatography, with final purity >95% confirmed via HPLC.

Analytical Characterization

Spectroscopic and Chromatographic Data

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.05–1.15 (m, 4H, cyclopropyl CH₂), 2.45 (s, 3H, CH₃), 3.60–3.80 (m, 8H, piperazine CH₂), 6.90 (s, 1H, pyrimidine H), 8.25–8.45 (m, 3H, pyrazolo[1,5-a]pyrazine H).

    • ¹³C NMR: δ 9.8 (cyclopropane C), 21.5 (CH₃), 45.2–50.1 (piperazine C), 155.6 (pyrimidine C-2), 162.4 (pyrazine C-4).

  • Mass Spectrometry: ESI-MS m/z 336.2 [M+H]⁺, consistent with the molecular formula C₁₈H₂₁N₇.

Stability and Solubility

The compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4) and stability under ambient conditions (decomposition <2% after 6 months at 25°C). Lipophilicity, calculated as logP 2.8, suggests favorable membrane permeability.

Biological Activities and Mechanism

Enzyme Inhibition Profiling

Recent studies demonstrate potent inhibitory effects against:

  • Carbonic Anhydrase II (hCA II): IC₅₀ = 42 nM, compared to acetazolamide (IC₅₀ = 12 nM) .

  • Acetylcholinesterase (AChE): Kᵢ = 39.1 nM, surpassing donepezil (Kᵢ = 56 nM) in preliminary assays .

  • Aldose Reductase (AR): 78% inhibition at 10 μM, indicating potential for diabetic neuropathy management .

Mechanistic studies suggest the pyrimidine and pyrazine moieties chelate catalytic zinc ions in hCA II, while the cyclopropyl group modulates hydrophobic interactions with AChE’s peripheral anionic site .

Table 2: Comparative Enzyme Inhibition Data

EnzymeIC₅₀/Kᵢ (nM)Reference CompoundIC₅₀/Kᵢ (nM)Source
hCA II42Acetazolamide12
AChE39.1Donepezil56
Aldose Reductase7800*Epalrestat35
*% inhibition at 10 μM.

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